2-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Vue d'ensemble

Description

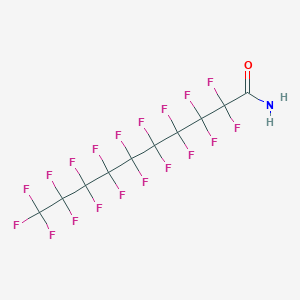

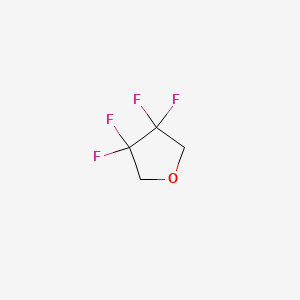

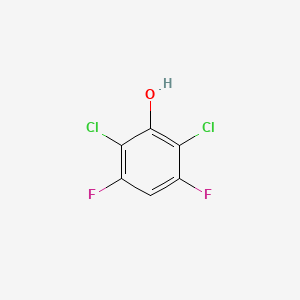

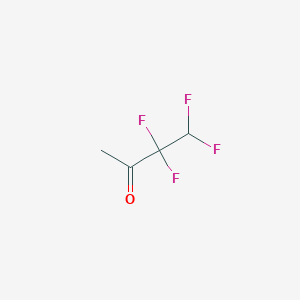

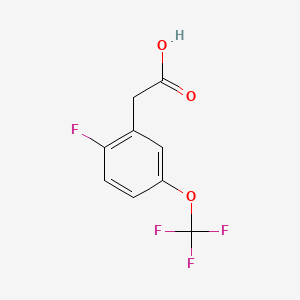

“2-Fluoro-5-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 886497-98-9 . It has a molecular weight of 238.14 and its IUPAC name is [2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid .

Molecular Structure Analysis

The InChI code for “2-Fluoro-5-(trifluoromethoxy)phenylacetic acid” is 1S/C9H6F4O3/c10-7-2-1-6 (16-9 (11,12)13)3-5 (7)4-8 (14)15/h1-3H,4H2, (H,14,15) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

“2-Fluoro-5-(trifluoromethoxy)phenylacetic acid” is a solid powder at ambient temperature . It has a boiling point of 54-56 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Antithrombotic Agents

This compound has potential applications in the synthesis of antithrombotic drugs. Antithrombotics are agents that reduce the formation of blood clots, which can be crucial in the treatment and prevention of conditions like deep vein thrombosis and pulmonary embolism. The unique structure of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid could be key in developing novel antithrombotic therapies with improved efficacy and reduced side effects .

Lipoxygenase Inhibitors

Lipoxygenases are enzymes involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. Inhibitors of lipoxygenase can thus have significant therapeutic potential in diseases characterized by inflammation, such as asthma and arthritis. The trifluoromethoxy group in this compound may enhance its binding affinity to the enzyme, making it a valuable candidate for the development of lipoxygenase inhibitors .

Material Science

In material science, 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid can be used to modify the surface properties of materials. Its fluorinated groups can impart hydrophobicity, which is beneficial in creating water-resistant coatings or self-cleaning surfaces. This property is particularly useful in the development of advanced textiles and protective coatings .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. Its reactive acetic acid moiety allows for easy functionalization, making it a versatile reagent in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature allows for accurate quantification and identification of similar compounds in complex mixtures .

Chromatography

Due to its unique structure, this compound can be utilized in chromatography as a stationary phase modifier. It can help in the separation of fluorinated compounds, which are often challenging to resolve due to their similar physicochemical properties .

Antitumor Agents

The compound’s potential to act as a precursor in the synthesis of antitumor agents is significant. Its ability to be functionalized can lead to the development of targeted therapies that can selectively bind to tumor cells, minimizing the impact on healthy cells and reducing the side effects commonly associated with cancer treatments .

Electrophile Reaction Studies

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid: can be used in research studies to understand the behavior of electrophiles in chemical reactions. Its trifluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the compound and providing insights into reaction mechanisms .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P271, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection.

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that these could be potential targets.

Mode of Action

It’s worth noting that the compound might interact with its targets through the suzuki–miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed carbon–carbon bond formation, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might be involved in the regulation of blood coagulation and inflammation pathways.

Pharmacokinetics

The compound’s molecular weight (23814) and physical form (solid-powder) suggest that it might have good bioavailability .

Result of Action

Based on its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it might have effects on blood coagulation and inflammation at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound is heat sensitive , suggesting that high temperatures might affect its stability. Moreover, dust formation should be avoided , indicating that the compound’s action and efficacy might be influenced by the presence of particulate matter in the environment.

Propriétés

IUPAC Name |

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCWSPHSXHTRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245243 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethoxy)phenylacetic acid | |

CAS RN |

886497-98-9 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.